molecular formula C16H15N3O4S B14173348 4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol CAS No. 627058-09-7

4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol

Cat. No.: B14173348
CAS No.: 627058-09-7
M. Wt: 345.4 g/mol
InChI Key: JCXIMXAVQHEUIN-UHFFFAOYSA-N
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Description

4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol is a complex organic compound that features a triazole ring, a sulfanyl group, and a benzene ring with hydroxyl and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Attachment of the Benzene Ring: The benzene ring with hydroxyl and methoxy substituents can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole ring or the benzene ring substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified triazole or benzene derivatives.

    Substitution: Various substituted triazole or benzene derivatives.

Scientific Research Applications

4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The triazole ring and sulfanyl group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2,5-dimethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol
  • 4-[4-(2,5-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol

Uniqueness

4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its methyl or ethyl analogs

Properties

CAS No.

627058-09-7

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

3-(2,4-dihydroxyphenyl)-4-(2,5-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15N3O4S/c1-22-10-4-6-14(23-2)12(8-10)19-15(17-18-16(19)24)11-5-3-9(20)7-13(11)21/h3-8,20-21H,1-2H3,(H,18,24)

InChI Key

JCXIMXAVQHEUIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=C(C=C(C=C3)O)O

solubility

48.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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